molecular formula C14H9N3O2S B5798746 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B5798746
M. Wt: 283.31 g/mol
InChI Key: ZUTOVWCJVVTINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.

Mechanism of Action

The mechanism of action of 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the inhibition of DNA synthesis and cell division in cancer cells. This compound targets the enzyme thymidylate synthase, which is responsible for the production of thymidine, a building block of DNA. By inhibiting this enzyme, 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde prevents the replication of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has also been studied for its effects on biochemical and physiological processes. It has been shown to have antioxidant properties and can protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments is its specificity for thymidylate synthase. This compound targets this enzyme specifically, which reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of cancer treatment.

Synthesis Methods

The synthesis of 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves a multi-step process that includes the reaction of 2-bromo-3-nitropyridine with thiourea to obtain 2-(2-pyridinylthio)pyrimidine-4,6-diol. This compound is then reacted with 3-formyl-4-hydroxybenzoic acid to obtain 4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

Scientific Research Applications

4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-oxo-2-pyridin-2-ylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-9-10-13(20-12-6-1-3-7-15-12)16-11-5-2-4-8-17(11)14(10)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOVWCJVVTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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